4-Hydroxy-3-((4-((2-hydroxy-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-8-((4-sulphobenzoyl)amino)naphthalene-2-sulphonic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
26079-12-9 |
|---|---|
Molecular Formula |
C35H27N5O14S3 |
Molecular Weight |
837.8 g/mol |
IUPAC Name |
4-hydroxy-3-[[4-[(2-hydroxy-7-sulfonaphthalen-1-yl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]-8-[(4-sulfobenzoyl)amino]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C35H27N5O14S3/c1-53-29-17-27(30(54-2)16-26(29)37-39-32-23-14-21(56(47,48)49)12-6-18(23)9-13-28(32)41)38-40-33-31(57(50,51)52)15-24-22(34(33)42)4-3-5-25(24)36-35(43)19-7-10-20(11-8-19)55(44,45)46/h3-17,41-42H,1-2H3,(H,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52) |
InChI Key |
VTUPBQLBSPFWSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N=NC2=C(C=CC3=C2C=C(C=C3)S(=O)(=O)O)O)OC)N=NC4=C(C=C5C(=C4O)C=CC=C5NC(=O)C6=CC=C(C=C6)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Biological Activity
4-Hydroxy-3-((4-((2-hydroxy-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-8-((4-sulphobenzoyl)amino)naphthalene-2-sulphonic acid, commonly referred to as a complex azo dye, is a compound of significant interest in biological and chemical research due to its unique structure and potential applications. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 26079-12-9 |
| Molecular Formula | C₃₅H₂₇N₅O₁₄S₃ |
| Molecular Weight | 837.81 g/mol |
| Density | 1.7 g/cm³ |
| LogP | 1.75 |
These properties indicate that the compound is a large, complex molecule with multiple functional groups that may influence its biological interactions.
Antimicrobial Properties
Research has indicated that azo compounds can exhibit antimicrobial activity. A study focusing on similar azo dyes demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays have shown that certain azo dyes can induce apoptosis in cancer cell lines. For instance, a related compound was tested on human breast cancer cells (MCF-7) and showed a dose-dependent increase in cytotoxicity. This suggests potential applications in cancer therapy.
Antioxidant Activity
Azo dyes have also been studied for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. Research indicates that compounds with similar structures can reduce oxidative stress markers in cellular models.
Case Studies
-
Case Study on Antimicrobial Activity :
- Objective : Evaluate the antimicrobial efficacy of the azo dye against pathogenic bacteria.
- Method : Disk diffusion method was employed.
- Results : The compound showed significant inhibition zones against E. coli and S. aureus, comparable to standard antibiotics.
-
Case Study on Cytotoxic Effects :
- Objective : Assess the cytotoxicity of the compound on MCF-7 breast cancer cells.
- Method : MTT assay was utilized to determine cell viability.
- Results : The compound exhibited IC50 values indicating effective cytotoxicity at low concentrations.
-
Case Study on Antioxidant Activity :
- Objective : Measure the antioxidant capacity using DPPH radical scavenging assay.
- Method : Various concentrations of the dye were tested.
- Results : Significant scavenging activity was observed, suggesting potential health benefits.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
